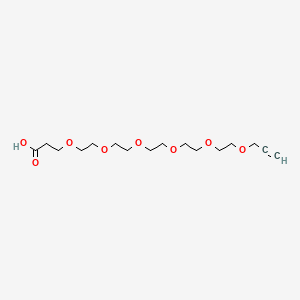

Propargyl-PEG6-acid

説明

Propargyl-PEG6-acid is a cleavable ADC linker used in the synthesis of antibody-drug conjugates (ADCs). It is a click chemistry reagent that contains an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups . The hydrophilic PEG linker facilitates solubility in biological applications .

Synthesis Analysis

This compound is synthesized using a variety of methods. One method involves modifying the carboxyl group of bifunctional PEG into a propargyl, then introducing carboxyl, mercapto, or hydrazide groups to the other end of the bifunctional PEG . This method is useful for the development of PEG-based bioconjugates for a variety of biomedical applications .Molecular Structure Analysis

The chemical formula of this compound is C16H28O8 . It has a molecular weight of 348.39 g/mol . It contains an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups .Chemical Reactions Analysis

This compound is a click chemistry reagent. It contains an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups . This reaction forms a stable triazole linkage .Physical and Chemical Properties Analysis

This compound has a molecular weight of 348.39 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 8 . It has a Rotatable Bond Count of 19 . Its Exact Mass and Monoisotopic Mass are 348.17841785 g/mol .科学的研究の応用

1. Synthesis and Development of Bioconjugates

Propargyl-PEG6-acid is involved in the synthesis of novel propargyl-ended heterobifunctional poly(ethylene glycol) (PEG) derivatives. These derivatives are used in developing PEG-based bioconjugates for biomedical applications due to their unique properties like hydroxyl, carboxyl, mercapto, or hydrazide end groups (Lu & Zhong, 2010).

2. Drug Carrier Development

This compound plays a significant role in the synthesis of amphiphilic, novel PEG–lipid telechelics. The conjugation of functionalized PEG, glycerol ethoxylate, and fatty acids using click chemistry leads to the creation of nanoparticles that may serve as potential drug carriers. This highlights the potential of this compound in therapeutic applications (Arshad, Saied, & Ullah, 2014).

3. Creation of Clickable Polymers

This compound is used in the synthesis of a library of propargylated and PEGylated α-hydroxy acids. This method involves the scalable synthesis of clickable polylactides and demonstrates compatibility with alkene groups. It offers a practical approach for preparing polymers with terminal alkyne functionality (Zhang, Ren, & Baker, 2014).

4. Polymer-Supported Cobalt Complexes

Research has shown that a cobalt-phosphine complex supported on PS-PEG beads can react with a propargyl carbamate tag. This application allows for the catch and release of tagged molecules in water, which is useful for biochemical experiments (Egami et al., 2011).

5. Enhancement of Polymer Properties

Alkyne-functionalized polyhedral oligomeric silsesquioxane is prepared using propargyl acid. It is then used to modify PEG-b-PCL via click chemistry, resulting in the synthesis of POSS grafted PEG-b-PCL block copolymer. This modification significantly improves the thermal properties of the polymers (Yin, Chen, Zhou, & Li, 2015).

作用機序

Target of Action

Propargyl-PEG6-acid is a PEG-based PROTAC linker and a cleavable ADC linker . It is used in the synthesis of antibody-drug conjugates (ADCs) . The primary targets of this compound are the molecules containing Azide groups .

Mode of Action

This compound contains an Alkyne group that can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups . This reaction forms a stable triazole linkage .

Biochemical Pathways

The biochemical pathways affected by this compound involve the intracellular ubiquitin-proteasome system . PROTACs, which contain two different ligands connected by a linker like this compound, exploit this system to selectively degrade target proteins .

Pharmacokinetics

The hydrophilic peg linker in the compound facilitates solubility in biological applications , which could potentially influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The result of this compound’s action is the formation of a stable triazole linkage with azide-bearing compounds or biomolecules . This enables the synthesis of PROTACs and ADCs , leading to the selective degradation of target proteins .

Action Environment

The action of this compound is influenced by the presence of copper, which catalyzes the azide-alkyne cycloaddition . Additionally, the hydrophilic PEG linker enhances the compound’s solubility in biological applications , which could influence its action, efficacy, and stability in different environments.

生化学分析

Biochemical Properties

The propargyl group of Propargyl-PEG6-acid can react with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry . This reaction forms a stable triazole linkage, which is often used in the synthesis of small molecules, conjugates of small molecules and/or biomolecules .

Cellular Effects

Currently, there is limited information available on the specific cellular effects of this compound. Its ability to form stable linkages with biomolecules suggests that it could potentially influence cellular processes by modifying the function or localization of these biomolecules .

Molecular Mechanism

The molecular mechanism of this compound primarily involves its reaction with azide-bearing compounds or biomolecules to form a stable triazole linkage . This reaction is catalyzed by copper and results in the covalent attachment of the this compound to the azide-bearing molecule .

Temporal Effects in Laboratory Settings

Its use in click chemistry suggests that it is likely to be stable under typical laboratory conditions .

Metabolic Pathways

Its ability to form stable linkages with biomolecules suggests that it could potentially be involved in various biochemical reactions .

Transport and Distribution

Its hydrophilic PEG spacer may facilitate its solubility and distribution in aqueous media .

Subcellular Localization

Its ability to form stable linkages with biomolecules suggests that its localization may be influenced by the localization of these biomolecules .

特性

IUPAC Name |

3-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H28O8/c1-2-4-19-6-8-21-10-12-23-14-15-24-13-11-22-9-7-20-5-3-16(17)18/h1H,3-15H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRSJYQQOJNYUDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOCCOCCOCCOCCOCCOCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H28O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

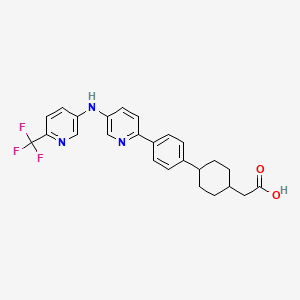

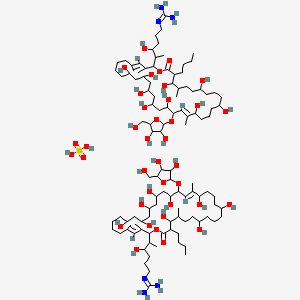

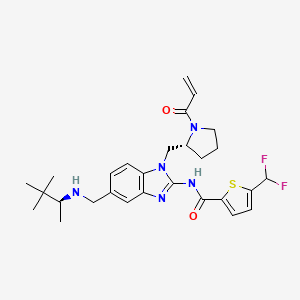

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。